molecular formula C7H7NO4 B1196979 3-methyl-1H-pyrrole-2,4-dicarboxylic acid CAS No. 3780-41-4

3-methyl-1H-pyrrole-2,4-dicarboxylic acid

Cat. No. B1196979
CAS RN: 3780-41-4
M. Wt: 169.13 g/mol
InChI Key: DVIKMLHVAWYDMS-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid is an organic compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.14 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 3-methyl-1H-pyrrole-2,4-dicarboxylic acid is 1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Methyl-1H-pyrrole-2,4-dicarboxylic acid has a density of 1.5±0.1 g/cm^3, a boiling point of 482.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.7±3.0 kJ/mol, and it has a flash point of 245.4±28.7 °C . The compound has a molar refractivity of 39.4±0.3 cm^3, and its polar surface area is 90 Å^2 .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes refer to specific safety, health, and environmental hazards, as well as recommended precautionary measures.

properties

IUPAC Name

3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-3-4(6(9)10)2-8-5(3)7(11)12/h2,8H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKMLHVAWYDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332135
Record name 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3780-41-4
Record name 3-methyl-1H-pyrrole-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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